molecular formula C10H12N2O2 B2395197 4-(Pyridine-2-carbonyl)morpholine CAS No. 112657-38-2

4-(Pyridine-2-carbonyl)morpholine

Cat. No.: B2395197
CAS No.: 112657-38-2
M. Wt: 192.218
InChI Key: FWUVIDBCGSLNND-UHFFFAOYSA-N
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Description

4-(Pyridine-2-carbonyl)morpholine is an organic compound that features a morpholine ring and a pyridine ring linked through a methanone group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various protein kinases . These protein kinases play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction.

Mode of Action

It’s known that similar compounds can inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of substrate proteins . This interaction can lead to changes in cellular signaling pathways, affecting various cellular processes.

Biochemical Pathways

These pathways are involved in cell growth, proliferation, survival, and apoptosis .

Result of Action

Inhibition of protein kinases can lead to altered cellular signaling, potentially affecting cell growth, proliferation, and survival

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s stability and its interaction with its target. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-carbonyl)morpholine typically involves the reaction of morpholine with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(Pyridine-2-carbonyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridine-2-carbonyl)morpholine is unique due to the presence of both a morpholine ring and a pyridine ring, which can confer distinct chemical and biological properties. Its ability to act as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for medicinal chemistry research .

Properties

IUPAC Name

morpholin-4-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUVIDBCGSLNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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